molecular formula C16H15BrO3 B3102176 Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate CAS No. 1415562-50-3

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate

Cat. No.: B3102176
CAS No.: 1415562-50-3
M. Wt: 335.19 g/mol
InChI Key: QDUZSSFLUIOJAQ-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate is an organic compound that belongs to the class of phenylpropanoates This compound is characterized by the presence of a bromine atom at the 5th position of the hydroxyphenyl ring and a phenyl group attached to the propanoate moiety

Scientific Research Applications

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate has several applications in scientific research:

Safety and Hazards

The compound “5-Bromo-2-hydroxy-3-methoxybenzaldehyde” has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 5-bromo-2-hydroxybenzoic acid with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol under acidic conditions . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of the corresponding alcohol, methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanol.

    Substitution: Formation of derivatives such as 5-amino-2-hydroxyphenyl-3-phenylpropanoate.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate involves its interaction with various molecular targets. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanoate
  • Methyl 3-(5-fluoro-2-hydroxyphenyl)-3-phenylpropanoate
  • Methyl 3-(5-iodo-2-hydroxyphenyl)-3-phenylpropanoate

Uniqueness

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-20-16(19)10-13(11-5-3-2-4-6-11)14-9-12(17)7-8-15(14)18/h2-9,13,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUZSSFLUIOJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172311
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-50-3
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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